10-Oxooctadecanoic acid

Beschreibung

Foundational Significance in Lipid Metabolism and Signaling Research

The foundational significance of 10-oxooctadecanoic acid lies in its role as a key intermediate in the microbial metabolism of polyunsaturated fatty acids (PUFAs). pnas.orgfrontiersin.org Research has demonstrated that certain gut bacteria, notably strains of Lactobacillus plantarum, convert dietary linoleic acid into a series of metabolites, including this compound. researchgate.nettandfonline.comnih.gov This conversion is part of a multi-step enzymatic pathway known as the saturation metabolism of PUFAs, which also produces various hydroxy and conjugated fatty acids. pnas.orgresearchgate.net

The synthesis pathway from linoleic acid involves a sequence of enzymatic reactions. pnas.org It begins with hydration of linoleic acid to 10-hydroxy-cis-12-octadecenoic acid (HYA), catalyzed by linoleate (B1235992) hydratase (CLA-HY). researchgate.netnih.gov This is followed by dehydrogenation to form a 10-oxo fatty acid, catalyzed by a hydroxy fatty acid dehydrogenase (CLA-DH). nih.govpnas.org Subsequent isomerization and reduction steps, catalyzed by an isomerase (CLA-DC) and an enone reductase (CLA-ER) respectively, lead to the production of this compound (also referred to as KetoB). researchgate.netsci-hub.se Similarly, microorganisms like Sphingobacterium species can convert oleic acid into 10-hydroxyoctadecanoic acid and subsequently into this compound. dss.go.thresearchgate.netnih.govnih.gov

Beyond its role as a metabolic intermediate, this compound and related oxo-fatty acids are recognized for their involvement in signaling. Research suggests these molecules can influence lipid metabolism and cellular signaling pathways. smolecule.com For instance, some oxo-fatty acids have been shown to activate transient receptor potential vanilloid 1 (TRPV1) channels, which can increase calcium influx and modulate downstream signaling cascades related to energy metabolism. smolecule.comnih.gov this compound also interacts with enzymes central to the β-oxidation pathway, such as acyl-CoA oxidase and acyl-CoA dehydrogenase, thereby contributing to cellular energy production. smolecule.com

Scope and Evolution of Scholarly Inquiry on the Chemical Compound

The scholarly investigation into this compound has evolved significantly over time. Initial research focused on the isolation and chemical characterization of this and other oxo-fatty acids from various natural sources, including microorganisms isolated from compost and the rumen of cattle. dss.go.thnih.gov These early studies established the existence of microbial pathways capable of transforming common fatty acids like oleic acid into their hydroxylated and oxidized derivatives. dss.go.thresearchgate.net For example, research identified Sphingobacterium thalpophilum as a producer of this compound from oleic acid. nih.gov

With advancements in molecular biology and analytical chemistry, the focus of research shifted towards elucidating the specific enzymatic pathways responsible for its formation. A significant breakthrough was the detailed characterization of the multi-enzyme system in Lactobacillus plantarum. pnas.orgnih.govsci-hub.se This research identified and characterized the specific enzymes—CLA-HY, CLA-DH, CLA-DC, and CLA-ER—that work in a cascade to convert linoleic acid into various intermediates, including this compound. frontiersin.orgtandfonline.com

More recently, the scientific inquiry has expanded into the realm of functional lipidomics and host-microbiome interactions. pnas.orgnih.gov The discovery that these microbially-produced fatty acid metabolites are present in host tissues and plasma has spurred investigations into their biological activities and roles as signaling molecules. pnas.orgnih.gov Current research explores how these compounds, generated from the interplay between diet and gut microbiota, can modulate host physiology, including immune responses and metabolic homeostasis. nih.govfrontiersin.orgfrontiersin.org The evolution of research from simple biotransformation to complex signaling reflects a broader trend in nutritional and metabolic science, recognizing the profound impact of the gut microbiome on host health. pnas.org

Detailed Research Findings

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | Linoleic Acid | Linoleate Hydratase (CLA-HY) | 10-hydroxy-cis-12-octadecenoic acid (HYA) | researchgate.netnih.gov |

| 2 | 10-hydroxy-cis-12-octadecenoic acid (HYA) | Hydroxy Fatty Acid Dehydrogenase (CLA-DH) | 10-oxo-cis-12-octadecenoic acid (KetoA) | researchgate.netpnas.org |

| 3 | 10-oxo-cis-12-octadecenoic acid (KetoA) | Isomerase (CLA-DC) | 10-oxo-trans-11-octadecenoic acid (KetoC) | researchgate.netsci-hub.se |

| 4 | 10-oxo-trans-11-octadecenoic acid (KetoC) | Enone Reductase (CLA-ER) | This compound (KetoB) | researchgate.netsci-hub.se |

| 5 | This compound (KetoB) | Hydroxy Fatty Acid Dehydrogenase (CLA-DH) | 10-hydroxyoctadecanoic acid (HYB) | researchgate.netsci-hub.se |

| Compound | Research Focus | Key Finding | Reference |

|---|---|---|---|

| This compound | Occurrence in Host | Detected in the colon, small intestine, and plasma of mice, with levels influenced by the presence of gut microbiota. | pnas.orgnih.gov |

| This compound | Metabolic Role | Interacts with β-oxidation enzymes (acyl-CoA oxidase, acyl-CoA dehydrogenase), contributing to cellular energy production. | smolecule.com |

| 10-oxo-cis-12-octadecenoic acid (KetoA) | Metabolic Regulation | A microbial metabolite of linoleic acid that was found to increase energy expenditure in mice through the activation of TRPV1 channels. | nih.gov |

| 10-oxo-trans-11-octadecenoic acid (KetoC) | Anti-inflammatory Effects | A related oxo-fatty acid that has been shown to suppress pro-inflammatory cytokines in macrophage cell lines. | mdpi.com |

| This compound | Industrial Application | Can be used as a substrate for laccase-catalyzed reactions to produce dicarboxylic acids. However, it is less reactive in this specific process compared to unsaturated oxo-fatty acids. | tandfonline.com |

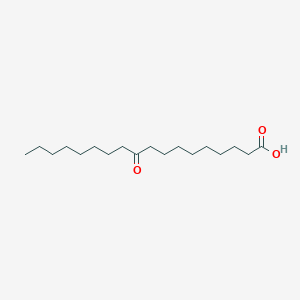

Structure

2D Structure

Eigenschaften

IUPAC Name |

10-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKROBBCCGUUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194416 | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4158-12-7 | |

| Record name | 10-Ketostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4158-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation Pathways of 10 Oxooctadecanoic Acid

Microbial Origin and Enzymatic Systems

10-Oxooctadecanoic acid, also known as 10-ketostearic acid, is a fascinating oxo-fatty acid with emerging biological significance. Its formation is intricately linked to the metabolic activities of various microorganisms, particularly those residing in the gut. These microbes possess specialized enzymatic machinery capable of transforming common dietary fatty acids into a diverse array of bioactive lipid molecules, including this compound.

Gut Microbiota Contributions to Fatty Acid Derivatization

The gut microbiome plays a pivotal role in human health, partly through its ability to metabolize dietary components that are indigestible by the host. mdpi.com Among these are complex carbohydrates and lipids. Gut bacteria can convert unsaturated fatty acids like linoleic acid and oleic acid into a variety of hydroxylated and oxidized derivatives. tandfonline.com This biotransformation process not only alters the fatty acid composition within the gut but also produces metabolites that can influence host physiology. tandfonline.compnas.org For instance, the production of short-chain fatty acids (SCFAs) by gut bacteria is well-known for its role in maintaining gut homeostasis and modulating inflammation. mdpi.comresearchgate.netacs.orgacs.orgnih.gov Similarly, the derivatization of long-chain fatty acids by gut microbes generates a different class of signaling molecules with distinct biological activities. tandfonline.com The presence of 10-hydroxyoctadecanoic acid and this compound has been detected in the colon, small intestine, and plasma of mice, with significantly different levels observed between specific-pathogen-free and germ-free mice, highlighting the microbial origin of these compounds. pnas.org

Specific Microorganisms Involved in this compound Production

Several microbial species have been identified as producers of this compound through the transformation of unsaturated fatty acids. These microorganisms harbor specific enzymes that catalyze the necessary oxidation reactions.

Role of Lactobacillus plantarum in Linoleic Acid Metabolism

Lactobacillus plantarum, a versatile lactic acid bacterium commonly found in the human gut and fermented foods, is a key player in the metabolism of linoleic acid. researchgate.netfrontiersin.org This bacterium can convert linoleic acid into a series of intermediates, including 10-hydroxy-cis-12-octadecenoic acid (HYA), 10-oxo-cis-12-octadecenoic acid (KetoA), 10-oxo-trans-11-octadecenoic acid (KetoC), and ultimately this compound (KetoB). researchgate.netfrontiersin.orgnih.gov This metabolic pathway is part of a larger saturation process that can also lead to the formation of conjugated linoleic acids (CLAs). pnas.orgresearchgate.net The production of these oxo and hydroxy fatty acids by L. plantarum demonstrates a sophisticated mechanism for modifying dietary lipids within the gut environment. frontiersin.org

Biocatalytic Activity of Nocardia aurantia (B1595364) and Mycobacterium fortuitum

Strains of Nocardia aurantia (also known as Rhodococcus rhodochrous) and Mycobacterium fortuitum have been shown to efficiently convert oleic acid into this compound. gsartor.orgresearchgate.netasm.orgnih.govbas.bg In fact, Mycobacterium fortuitum UI 53378 has been reported to achieve a high yield of 80% in this biotransformation. gsartor.orgresearchgate.netasm.org Similarly, Nocardia aurantia ATCC 12674 can convert oleic acid to this compound with a 65% yield. gsartor.orgresearchgate.netasm.org These bacteria possess a hydratase enzyme that selectively acts on the cis-double bond of oleic acid. ekb.eg

Transformation by Saccharomyces cerevisiae

While primarily known for its role in fermentation, the yeast Saccharomyces cerevisiae (baker's yeast) can also participate in fatty acid transformations. mdpi.com Resting cells of Saccharomyces cerevisiae have been observed to convert oleic acid into 10-hydroxyoctadecanoic acid. gsartor.orgresearchgate.netasm.org Although direct conversion to this compound is not its primary metabolic outcome, the production of the precursor, 10-hydroxyoctadecanoic acid, is a critical step. It has been suggested that bacterial contaminants often present in commercial baker's yeast may be responsible for the initial hydration of oleic acid. mdpi.com

Characterization of Key Enzymes in Metabolic Cascades

The biosynthesis of this compound from linoleic acid in Lactobacillus plantarum involves a multi-step enzymatic cascade. tandfonline.comsci-hub.se This pathway includes four key enzymes:

CLA-HY (Linoleate 10-hydratase): This enzyme initiates the process by hydrating the double bond of linoleic acid to form 10-hydroxy-cis-12-octadecenoic acid (HYA). pnas.orgresearchgate.netsci-hub.se

CLA-DH (Hydroxy-fatty acid dehydrogenase): This enzyme catalyzes the dehydrogenation of the hydroxyl group in HYA to produce 10-oxo-cis-12-octadecenoic acid (KetoA). pnas.orgresearchgate.netsci-hub.se It can also convert this compound to 10-hydroxyoctadecanoic acid. sci-hub.se

CLA-DC (Conjugated fatty acid isomerase): This enzyme isomerizes KetoA to 10-oxo-trans-11-octadecenoic acid (KetoC). pnas.orgresearchgate.netsci-hub.se

CLA-ER (Enone reductase): This novel enone reductase, belonging to the NADH oxidase/flavin reductase family, catalyzes the final step, saturating the carbon-carbon double bond in KetoC to produce this compound (KetoB). sci-hub.sercsb.orgproteopedia.org This enzyme requires FMN as a cofactor and NADH as a hydrogen donor. sci-hub.se

In other microorganisms like Nocardia and Pseudomonas, the conversion of oleic acid to this compound is proposed to be a two-step process involving an oleate (B1233923) hydratase followed by a secondary alcohol dehydrogenase. researchgate.net

Interactive Data Tables

Table 1: Microbial Production of this compound and its Precursor

| Microorganism | Substrate | Product(s) | Yield (%) | Reference(s) |

| Mycobacterium fortuitum UI 53378 | Oleic Acid | This compound | 80% | gsartor.orgresearchgate.netasm.org |

| Nocardia aurantia ATCC 12674 | Oleic Acid | This compound | 65% | gsartor.orgresearchgate.netasm.org |

| Nocardia sp. NRRL 5646 | Oleic Acid | This compound | 55% | gsartor.orgresearchgate.netasm.org |

| Saccharomyces cerevisiae (baker's yeast) | Oleic Acid | 10-Hydroxyoctadecanoic acid | 45% | gsartor.orgresearchgate.netasm.org |

Table 2: Key Enzymes in the Lactobacillus plantarum Pathway for this compound Synthesis

| Enzyme | Abbreviation | Function | Cofactor(s) | Reference(s) |

| Linoleate (B1235992) 10-hydratase | CLA-HY | Hydration of linoleic acid | FAD, NADH | pnas.orgsci-hub.se |

| Hydroxy-fatty acid dehydrogenase | CLA-DH | Dehydrogenation of 10-hydroxy fatty acids | NAD+ | pnas.orgsci-hub.se |

| Conjugated fatty acid isomerase | CLA-DC | Isomerization of 10-oxo fatty acids | None | pnas.orgsci-hub.se |

| Enone reductase | CLA-ER | Saturation of 10-oxo-trans-11-octadecenoic acid | FMN, NADH | sci-hub.sercsb.orgproteopedia.org |

Linoleate 10-Hydratase (CLA-HY) Catalysis

The initial step in the microbial conversion of linoleic acid is the hydration of the double bond at the Δ9 position. nih.govpnas.org This reaction is catalyzed by Linoleate 10-Hydratase (CLA-HY), an enzyme that exhibits regioselectivity for the Δ9 double bond. uniprot.org The hydration process results in the formation of 10-hydroxy-cis-12-octadecenoic acid (HYA). nih.govresearchgate.net CLA-HY, which belongs to the FAD-dependent myosin cross-reactive antigen (MCRA) protein family, can also hydrate (B1144303) other unsaturated fatty acids like oleic acid, α-linolenic acid, and γ-linolenic acid to their corresponding 10-hydroxy derivatives. nih.govtandfonline.comuniprot.org The optimal pH for the hydration activity of CLA-HY is 5.5. uniprot.org

Hydroxy Fatty Acid Dehydrogenase (CLA-DH) Activity

Following the hydration step, the newly formed hydroxyl group at the C10 position of 10-hydroxy-cis-12-octadecenoic acid is dehydrogenated by Hydroxy Fatty Acid Dehydrogenase (CLA-DH). nih.govpnas.org This oxidation reaction, which requires NAD+ as a cofactor, converts the hydroxy fatty acid into its corresponding oxo fatty acid, 10-oxo-cis-12-octadecenoic acid (KetoA). sci-hub.sekyoto-u.ac.jp CLA-DH is a versatile enzyme capable of both dehydrogenation of hydroxy fatty acids and the reverse reaction, the hydrogenation of oxo fatty acids, for which it utilizes NADH. sci-hub.sekyoto-u.ac.jp For instance, it can reduce 10-oxo-trans-11-octadecenoic acid to 10-hydroxy-trans-11-octadecenoic acid and this compound to 10-hydroxyoctadecanoic acid. sci-hub.se The enzyme exhibits low stereoselectivity in its reactions. sci-hub.se

Isomerase (CLA-DC) Functionality

The subsequent step in the pathway involves the isomerization of the double bond in 10-oxo-cis-12-octadecenoic acid. nih.govpnas.org This reaction is catalyzed by an isomerase, CLA-DC, which shifts the double bond from the Δ12 position to the Δ11 position, creating a conjugated enone structure. nih.gov The product of this isomerization is 10-oxo-trans-11-octadecenoic acid (KetoC). sci-hub.senih.gov This isomerization is a crucial step that prepares the molecule for the final saturation reaction. sci-hub.se The combined action of CLA-HY, CLA-DH, and CLA-DC is necessary for the synthesis of conjugated linoleic acids (CLAs) from linoleic acid, with 10-hydroxy-cis-12-octadecenoic acid acting as a key intermediate. nih.govresearchgate.net

Enone Reductase (CLA-ER) Mechanisms

The final step leading to the formation of this compound is the saturation of the carbon-carbon double bond in 10-oxo-trans-11-octadecenoic acid. sci-hub.senih.gov This hydrogenation is carried out by Enone Reductase (CLA-ER), which specifically targets the C=C double bond of the conjugated enone structure. sci-hub.senih.gov CLA-ER requires a flavin mononucleotide (FMN) cofactor and NADH as a hydrogen donor to catalyze the reduction of the trans-11 double bond, yielding the saturated keto acid, this compound (also known as KetoB). sci-hub.senih.gov This enzyme can also act on other similar substrates, such as 10-oxo-trans-11,cis-15-octadecadienoic acid. sci-hub.se

Intermediates and Branched Pathways in Microbial Lipid Saturation

The microbial saturation of polyunsaturated fatty acids is not a linear process and involves several key intermediates and branched pathways. nih.govpnas.orgtandfonline.com Starting from linoleic acid, the pathway generates a series of hydroxylated and oxidized fatty acids. tandfonline.com

The primary intermediates in the main saturation pathway leading to this compound are:

10-hydroxy-cis-12-octadecenoic acid (HYA) : Formed by the initial hydration of linoleic acid. nih.govtandfonline.com

10-oxo-cis-12-octadecenoic acid (KetoA) : Produced by the dehydrogenation of HYA. nih.govtandfonline.com

10-oxo-trans-11-octadecenoic acid (KetoC) : The result of isomerization of KetoA. nih.govtandfonline.com

From KetoC, the pathway can branch. nih.govpnas.org One branch leads to the formation of conjugated linoleic acids (CLAs). This involves the reduction of the oxo group at C10 of KetoC by CLA-DH to form 10-hydroxy-trans-11-octadecenoic acid, followed by dehydration catalyzed by CLA-HY to yield cis-9,trans-11-CLA and trans-9,trans-11-CLA. nih.govpnas.org The main pathway, however, continues with the reduction of the double bond in KetoC by CLA-ER to produce this compound. nih.govpnas.org This saturated keto acid can then be further reduced by CLA-DH to 10-hydroxyoctadecanoic acid (HYB). sci-hub.sepnas.org Finally, dehydration of HYB by CLA-HY can produce oleic acid and trans-10-octadecenoic acid. sci-hub.sepnas.org

| Intermediate | Preceding Compound | Enzyme(s) | Subsequent Compound(s) |

| 10-hydroxy-cis-12-octadecenoic acid (HYA) | Linoleic acid | CLA-HY | 10-oxo-cis-12-octadecenoic acid (KetoA) |

| 10-oxo-cis-12-octadecenoic acid (KetoA) | 10-hydroxy-cis-12-octadecenoic acid (HYA) | CLA-DH | 10-oxo-trans-11-octadecenoic acid (KetoC) |

| 10-oxo-trans-11-octadecenoic acid (KetoC) | 10-oxo-cis-12-octadecenoic acid (KetoA) | CLA-DC | This compound, 10-hydroxy-trans-11-octadecenoic acid |

| This compound | 10-oxo-trans-11-octadecenoic acid (KetoC) | CLA-ER | 10-hydroxyoctadecanoic acid (HYB) |

| 10-hydroxyoctadecanoic acid (HYB) | This compound | CLA-DH | Oleic acid, trans-10-octadecenoic acid |

Precursor Fatty Acid Substrates and Metabolic Flux

The primary precursor for the biosynthesis of this compound in gut microbiota is linoleic acid, a common polyunsaturated fatty acid found in the diet. nih.govnih.govtandfonline.com However, the enzymatic machinery involved in this pathway demonstrates a degree of substrate flexibility. tandfonline.comuniprot.org

The enzyme CLA-HY, which initiates the pathway, can also act on other C18 fatty acids with a Δ9 double bond, including:

Oleic acid : A monounsaturated fatty acid. uniprot.org

α-Linolenic acid : A polyunsaturated omega-3 fatty acid. tandfonline.comuniprot.org

γ-Linolenic acid : A polyunsaturated omega-6 fatty acid. tandfonline.comuniprot.org

Stearidonic acid : A polyunsaturated omega-3 fatty acid. uniprot.org

This indicates that the metabolic flux is not limited to linoleic acid and can incorporate other dietary unsaturated fatty acids, leading to a diverse range of hydroxy and oxo fatty acid intermediates. For example, Lactobacillus plantarum can convert α-linolenic acid and γ-linolenic acid into their corresponding 10-hydroxy derivatives, 10-hydroxy-cis-12,cis-15-octadecadienoic acid and 10-hydroxy-cis-6,cis-12-octadecadienoic acid, respectively. tandfonline.com The efficiency of these conversions and the subsequent flow through the pathway to produce various oxo- and saturated fatty acids depend on the specific bacterial strain and the availability of substrates and cofactors. nih.govmdpi.com

| Precursor Fatty Acid | Initial Product of CLA-HY |

| Linoleic Acid | 10-hydroxy-cis-12-octadecenoic acid |

| Oleic Acid | 10-hydroxyoctadecanoic acid |

| α-Linolenic Acid | 10-hydroxy-cis-12,cis-15-octadecadienoic acid |

| γ-Linolenic Acid | 10-hydroxy-cis-6,cis-12-octadecadienoic acid |

| Palmitoleic Acid | 10-hydroxyhexadecanoic acid |

| Stearidonic Acid | 10-hydroxy-cis-6,cis-12,cis-15-octadecatrienoic acid |

Inter-Kingdom Metabolic Interactions in this compound Generation

The generation of this compound is a clear example of inter-kingdom metabolic interactions, specifically between the gut microbiota and the host. nih.govnih.govtandfonline.com Dietary lipids, primarily consumed by the host, serve as the initial substrates for microbial biotransformation in the gastrointestinal tract. tandfonline.comnih.gov Bacteria like Lactobacillus plantarum possess the unique enzymatic machinery to convert these dietary fatty acids into a variety of metabolites, including this compound. nih.govtandfonline.com

Studies comparing specific pathogen-free (SPF) mice with germ-free (GF) mice have demonstrated the crucial role of the gut microbiota in producing these modified fatty acids. nih.govtandfonline.com Significantly higher levels of hydroxy fatty acids, such as 10-hydroxy-cis-12-octadecenoic acid and 10-hydroxyoctadecanoic acid, as well as this compound, are detected in the tissues and plasma of SPF mice compared to their GF counterparts. nih.govpnas.org This highlights that the production of these compounds is dependent on the metabolic activities of the gut microbiome. nih.govtandfonline.com These microbially-derived metabolites can then be absorbed by the host and influence host physiology. nih.govnih.gov

Biological Activities and Mechanistic Investigations of 10 Oxooctadecanoic Acid

Modulation of Host Physiological Processes (Non-Clinical Animal Models and In Vitro Studies)

Influence on Energy Homeostasis and Expenditure

10-Oxooctadecanoic acid, a metabolite that can be produced by gut lactic acid bacteria from linoleic acid, has demonstrated a notable impact on whole-body energy metabolism. nih.govtandfonline.com Studies in mice have shown that dietary intake of a related compound, 10-oxo-12(Z)-octadecenoic acid (KetoA), can enhance energy expenditure, which in turn helps to protect against diet-induced obesity. nih.gov This suggests a role for these microbial metabolites in regulating the host's energy balance. mdpi.com The conversion of linoleic acid by gut bacteria like Lactobacillus plantarum yields a series of metabolites, including this compound. tandfonline.comnih.gov The presence of these unique fatty acids in mammalian tissues points to their potential contribution to the physiological effects of polyunsaturated fatty acids. nih.gov Research has indicated that 10-oxo-octadecanoic acid can increase energy expenditure and limit weight gain in mice by modulating host-energy metabolism. mdpi.com

Effects on Adipocyte Differentiation and Browning

The process of adipocyte differentiation, or the development of fat cells, is a critical component of energy storage and metabolism. A metabolite of linoleic acid, 10-oxo-12(Z)-octadecenoic acid (KetoA), has been identified as a potent activator of peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of this process. nih.gov In 3T3-L1 cells, a common model for studying adipogenesis, KetoA was found to induce adipocyte differentiation. nih.govsci-hub.se This suggests that fatty acid metabolites generated by gut bacteria could play a role in regulating adipocyte development and function within the host. nih.gov

Furthermore, the concept of "browning" of white adipose tissue (WAT), where white fat cells take on characteristics of energy-burning brown fat cells, is a significant area of interest in metabolic research. jfrm.ru The activation of β-adrenergic receptors, for instance through cold exposure, can trigger this browning process, leading to increased thermogenesis. mdpi.com While direct studies on this compound's specific role in browning are emerging, the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) by related compounds is known to enhance noradrenaline turnover in adipose tissues, a key step in initiating thermogenic processes. nih.gov

Regulation of Glucose Uptake and Adiponectin Production

The regulation of glucose is fundamental to metabolic health. Research has shown that 10-oxo-cis-12-octadecenoic acid can increase insulin-stimulated glucose uptake in 3T3-L1 adipocytes. sci-hub.se This effect is linked to the activation of PPARγ, which in turn leads to increased production of adiponectin, a hormone that plays a crucial role in regulating glucose levels and fatty acid breakdown. nih.govsci-hub.se In diabetic KKAy mice fed a high-fat diet, dietary administration of 10-oxo-12(Z)-octadecenoic acid was found to decrease plasma glucose levels. caymanchem.com While some studies on related fatty acids have shown no direct effect on the primary insulin-dependent signaling pathway, they can promote glucose uptake through alternative pathways like the AMPK-AS160 pathway. foodandnutritionresearch.net

Receptor-Mediated Signaling Pathways and Molecular Targets

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in sensory perception and temperature regulation, and its activation has been linked to enhanced energy metabolism. nih.gov The linoleic acid metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA), has been identified as a potent activator of TRPV1. nih.gov This activation was demonstrated through calcium imaging and whole-cell patch-clamp methods. nih.gov In HEK293 cells engineered to express TRPV1, KetoA selectively increased intracellular calcium levels and induced inward currents, an effect that could be blocked by a TRPV1 antagonist. caymanchem.com Dietary intake of KetoA in wild-type mice led to reduced weight gain and increased expression of UCP1, a key protein in thermogenesis, an effect not observed in TRPV1 knockout mice. caymanchem.com This highlights the critical role of TRPV1 in mediating the metabolic benefits of this fatty acid metabolite. nih.govcaymanchem.com

Ligand Activity for Peroxisome Proliferator-Activated Receptors (PPARγ, PPARα)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are central to the regulation of lipid and glucose metabolism. nih.gov this compound and its derivatives have been shown to act as ligands for these receptors.

PPARγ: This receptor is a primary regulator of adipocyte differentiation and is predominantly expressed in adipose tissue. nih.govportlandpress.com The linoleic acid metabolite 10-oxo-12(Z)-octadecenoic acid (KetoA) has been shown to be a potent activator of PPARγ. nih.gov In luciferase assays, KetoA demonstrated strong PPARγ activation, leading to the induction of adipocyte differentiation in 3T3-L1 cells. nih.gov This suggests that microbial metabolites like KetoA can influence host energy metabolism through PPARγ signaling. nih.gov Other oxo fatty acids have also been identified as ligands for PPARγ. pnas.org

PPARα: This receptor is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, and is involved in regulating fatty acid oxidation. nih.gov While many fatty acid metabolites show some level of PPARα activation, specific oxo-octadecadienoic acids have been identified as potent agonists. nih.govnih.gov For instance, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, significantly increases the expression of PPARα target genes involved in fatty acid oxidation. nih.govcaymanchem.com Similarly, 13-oxo-9,11-octadecadienoic acid, another tomato-derived compound, also acts as a PPARα agonist, leading to the suppression of obesity-induced high triglyceride levels. plos.org These findings underscore the potential for food-derived oxo-fatty acids to modulate lipid metabolism through PPARα activation. nih.govplos.org

Interaction with G Protein-Coupled Receptors (e.g., GPR40, GPR120)

This compound, also known as KetoB, is a gut microbial metabolite of linoleic acid. frontiersin.org Its interactions with G protein-coupled receptors (GPCRs), particularly the free fatty acid receptors (FFARs) GPR40 (FFAR1) and GPR120 (FFAR4), have been a subject of scientific investigation. These receptors are recognized as sensors for medium- and long-chain fatty acids and play roles in metabolic regulation and inflammation. mdpi.comnih.gov

Research comparing this compound with other related linoleic acid metabolites, such as 10-hydroxy-cis-12-octadecenoic acid (HYA), 10-oxo-cis-12-octadecenoic acid (KetoA), and 10-oxo-trans-11-octadecenoic acid (KetoC), has revealed differences in their receptor activation profiles. Studies using HEK293 cells engineered to overexpress GPR40 and GPR120 found that while HYA, KetoA, and KetoC strongly increased intracellular calcium levels ([Ca2+]i) compared to the precursor linoleic acid, this compound (KetoB) did not elicit a similarly strong response. nih.gov This suggests a lower potency or different mode of interaction with GPR40 and GPR120 compared to other unsaturated oxo- and hydroxy-fatty acids. nih.gov

The activation of GPR40 and GPR120 by certain fatty acid metabolites is linked to the secretion of glucagon-like peptide-1 (GLP-1), a hormone crucial for metabolic homeostasis. tandfonline.com For instance, HYA promotes GLP-1 secretion through GPR40/GPR120 signaling. tandfonline.com While this compound is part of this family of microbially-derived lipids, the current body of research indicates its direct agonistic activity at GPR40 and GPR120 is less pronounced than that of its counterparts like HYA and KetoC. nih.gov

| Compound | Common Name | Effect on [Ca2+]i via GPR40/GPR120 nih.gov | Primary Precursor |

|---|---|---|---|

| This compound | KetoB | No significant increase | Linoleic Acid frontiersin.org |

| 10-oxo-cis-12-octadecenoic acid | KetoA | Strong increase | Linoleic Acid nih.gov |

| 10-oxo-trans-11-octadecenoic acid | KetoC | Strong increase | Linoleic Acid nih.gov |

| 10-hydroxy-cis-12-octadecenoic acid | HYA | Strong increase | Linoleic Acid nih.gov |

| Linoleic Acid | LA | Baseline activity for comparison | N/A |

Immunomodulatory Research (Non-Clinical Context)

Research has shed light on the immunomodulatory potential of this compound and related microbial metabolites, particularly concerning their influence on key inflammatory signaling pathways. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and Toll-like receptors (TLRs) are central to these investigations.

Products derived from the microbial processing of linoleic acid, a category that includes this compound, have been shown to suppress the formation of cytokines by immune cells following activation of TLRs. researchgate.net TLRs are pattern recognition receptors that play a fundamental role in the innate immune system by detecting pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), triggering pro-inflammatory responses. frontiersin.org The ability of these metabolites to curb TLR-mediated inflammation is a significant area of study. For example, the related compound KetoC has demonstrated anti-inflammatory effects in macrophages stimulated by P. gingivalis LPS. mdpi.comresearchgate.net

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and also plays a role in controlling inflammation. au.dknih.gov Activation of Nrf2 can restrain TLR-mediated inflammatory responses. au.dk Some research has indicated that related oxo-fatty acids, such as KetoC, may exert antioxidant effects by up-regulating genes like HO-1 and NQO1 through the Nrf2 pathway in various cell types. researchgate.net While direct evidence detailing the specific interaction of this compound with the Nrf2 pathway is still emerging, its structural similarity to compounds with known Nrf2-modulating activity suggests a potential area for future research.

The functionality of key immune cells, including T cells and dendritic cells (DCs), is intricately linked to the inflammatory environment, which can be influenced by microbial metabolites. While direct studies focusing exclusively on the effects of this compound on T cell and dendritic cell function are limited, its known interactions with broader immunomodulatory pathways like TLR and Nrf2 signaling provide a basis for potential indirect effects.

Dendritic cells are potent antigen-presenting cells essential for initiating T cell responses. stemcell.com The crosstalk between DCs and T cells is crucial for modulating immune responses. frontiersin.org This interaction can be influenced by various environmental signals, including metabolites. The activation of pathways like Nrf2 is known to have immunomodulatory effects on both CD4+ and CD8+ T cells and can alter the functional profile of dendritic cells. nih.gov

Given that metabolites of linoleic acid can suppress cytokine production in macrophages, which are also key antigen-presenting cells, it is plausible that they could influence the milieu in which DCs and T cells interact. researchgate.net However, further investigation is required to specifically delineate the role of this compound in modulating the maturation, antigen presentation capacity, and cytokine profile of dendritic cells, and the subsequent impact on T cell activation, differentiation, and function.

| Pathway/Cell Type | Observed Effects of Related Metabolites (e.g., KetoC) | Potential Relevance for this compound |

|---|---|---|

| TLR Signaling | Suppresses pro-inflammatory cytokine production in macrophages in response to TLR activation. mdpi.comresearchgate.net | As a linoleic acid metabolite, it is part of a group of compounds shown to suppress TLR-mediated cytokine formation. researchgate.net |

| NRF2 Pathway | KetoC showed potential antioxidant properties by up-regulating NRF2 target genes (HO-1, NQO1). researchgate.net | Suggests a potential, but currently unconfirmed, role in modulating cellular redox status and inflammation. |

| Immune Cells | Anti-inflammatory effects observed in macrophages. researchgate.net NRF2 activation is known to modulate T cell and dendritic cell functions. nih.gov | May indirectly influence the function of T cells and dendritic cells by modulating the broader inflammatory environment. |

Impact on Inflammatory Responses (e.g., NRF2 pathway, TLRs)

Contributions to Broader Lipid Homeostasis Research

This compound is a significant compound in the study of lipid homeostasis, primarily due to its identity as a microbially-produced metabolite of a common dietary polyunsaturated fatty acid. tandfonline.comnih.gov Its existence and function are intrinsically linked to the interplay between diet, the gut microbiome, and host metabolism.

The compound is an intermediate formed during the conversion of linoleic acid by certain gut bacteria, such as Lactobacillus plantarum. frontiersin.orgtandfonline.com This biotransformation is part of a larger metabolic network where intestinal microbes process dietary lipids into a variety of bioactive molecules that are not produced by the host's own enzymes. frontiersin.orgsemanticscholar.org These molecules include various hydroxylated and oxidized fatty acids. tandfonline.com The presence of these unique fatty acid metabolites is lower in germ-free mice, highlighting the essential role of the microbiota in their production. tandfonline.com

Advanced Methodologies for Analytical Research on 10 Oxooctadecanoic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide foundational information about the molecular structure of 10-oxooctadecanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon framework and the chemical environment of protons within the this compound molecule. Both ¹H and ¹³C NMR are employed to confirm the structure of metabolites like this compound. nih.gov Although specific spectral data for this compound is not extensively detailed in the provided results, the general approach involves analyzing chemical shifts (δ) and splitting patterns. For a similar compound, 12-oxooctadecanoic acid, ¹H NMR shows a characteristic triplet at δ 2.42 ppm for the methylene (B1212753) protons adjacent to the ketone and another triplet at δ 2.34 ppm for the methylene group beta to the carboxylic acid. In ¹³C NMR, the ketone carbonyl carbon (C-10) would exhibit a characteristic resonance in the downfield region, typically around δ 214.5 ppm, while the carboxylic acid carbonyl (C-1) would appear around δ 180.1 ppm. The remaining methylene carbons in the alkyl chain produce signals between δ 22.7 and 34.1 ppm.

Table 1: Representative NMR Data for Oxooctadecanoic Acids

| Nucleus | Functional Group | Representative Chemical Shift (δ) |

|---|---|---|

| ¹H | Methylene protons adjacent to ketone (e.g., C-9, C-11) | ~2.42 ppm (triplet) |

| ¹H | Methylene group β to carboxylic acid (C-3) | ~2.34 ppm (triplet) |

| ¹³C | Ketone carbonyl (C-10) | ~214.5 ppm |

| ¹³C | Carboxylic acid carbonyl (C-1) | ~180.1 ppm |

| ¹³C | Alkyl chain carbons | 22.7–34.1 ppm |

Note: Data is analogous from 12-oxooctadecanoic acid and serves as a representative example.

Infrared (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The key characteristic absorption bands confirm the presence of both the ketone and carboxylic acid functionalities. nih.gov

The IR spectrum will prominently display:

A strong, sharp absorption peak for the ketone carbonyl (C=O) stretch, typically appearing in the range of 1700–1750 cm⁻¹.

A very broad absorption band for the hydroxyl (O-H) stretch of the carboxylic acid, which is observed between 2500 and 3300 cm⁻¹.

Multiple peaks corresponding to the C-H stretching of the alkyl chain, found in the 2850–2950 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500–3300 (broad) |

| Alkyl C-H | Stretch | 2850–2950 |

| Ketone C=O | Stretch | 1700–1750 (strong) |

Source: Analogous data from 12-oxooctadecanoic acid.

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is indispensable for the detection, identification, and quantification of this compound, often coupled with chromatographic separation techniques to handle complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing volatile or derivatized non-volatile compounds. capes.gov.brasm.org For the analysis of fatty acids like this compound, a derivatization step, typically methylation to form the fatty acid methyl ester (FAME), is often required to increase volatility. researchgate.net The sample is then vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer. nih.gov

In the mass spectrometer, the molecule is ionized, commonly by electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak [M]⁺ for the methyl ester of this compound would be observed, and its fragmentation pattern would provide structural information, including the position of the oxo group. researchgate.net For instance, cleavage at the ketone group is a characteristic fragmentation pathway that helps in its identification.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Profiling and Quantification

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful platform for the comprehensive analysis of lipids, including oxo fatty acids, directly from biological matrices without the need for derivatization. aua.grmdpi.com This technique couples the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers. animbiosci.org

LC-HRMS methods allow for the simultaneous determination of a large number of free fatty acids in a single, rapid analysis. aua.grmdpi.com This is particularly valuable for profiling studies in complex samples like yogurt or human plasma. aua.grmdpi.com The high resolution of the mass spectrometer enables the determination of the elemental composition of the detected ions with high confidence, facilitating the identification of known and unknown compounds. animbiosci.org For this compound, LC-HRMS can distinguish it from other isobaric species—molecules with the same nominal mass but different elemental compositions. researchgate.net This capability is crucial for accurate profiling and quantification in metabolomics research. aua.granimbiosci.org

Techniques for Confirmation of Oxo-Functional Group Position (e.g., Baeyer-Villiger Oxidation)

While MS fragmentation can suggest the location of the ketone group, unambiguous confirmation of the oxo-functional group's position along the fatty acid chain can be challenging. nih.gov A classic chemical derivatization method, the Baeyer-Villiger oxidation, can be employed to solve this structural puzzle. nih.govresearchgate.net

The Baeyer-Villiger oxidation involves treating the ketone with a peroxyacid, which converts the ketone into an ester. wikipedia.org In the case of this compound, this oxidation would result in the formation of one of two possible esters. Subsequent analysis of these ester products, for example by GC-MS, allows for the definitive identification of the original ketone's position. nih.govsemanticscholar.org This chemical method provides orthogonal confirmation to the purely instrumental analyses, strengthening the structural assignment. nih.gov

High-Performance Liquid Chromatography (HPLC) and Related Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and related oxidized fatty acids from complex biological and food matrices. hplc.eu While gas chromatography (GC) is also widely used for fatty acid analysis, HPLC offers distinct advantages, such as the ability to analyze underivatized free fatty acids and to separate non-volatile and thermally unstable compounds. hplc.eusci-hub.se

The separation of this compound is typically achieved using reversed-phase (RP) HPLC. In RP-HPLC, keto fatty acids like this compound generally elute before their corresponding hydroxy and epoxy fatty acid counterparts. researchgate.net C18 columns are the most commonly employed stationary phases, offering effective separation based on the hydrophobicity of the analytes. jsbms.jpresearchgate.net For challenging separations, such as those involving positional or geometric isomers, columns with higher molecular shape selectivity, like those based on cholesteryl groups, can provide enhanced resolution. hplc.eu

Mobile phases commonly consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA). hplc.eujsbms.jpmdpi.com This acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate a wide range of fatty acid metabolites within a single analytical run. jsbms.jpnih.gov

Detection of this compound can be accomplished through various methods. Mass spectrometry (MS) is the most powerful and widely used detection technique due to its high sensitivity and specificity. marinelipids.ca Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF) or Orbitrap, allows for precise mass measurements, which aids in the confident identification of the compound. sci-hub.senih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, further confirming the identity of this compound and its isomers. jsbms.jp Other detectors, such as UV detectors (typically at low wavelengths like 210 nm) and Charged Aerosol Detectors (CAD), have also been utilized for the analysis of fatty acids. sci-hub.seoiv.int

Recent advancements have led to the development of rapid and robust analytical methods. For instance, a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method was developed for the detection and quantification of various saturated oxo fatty acids (SOFAs), including 10-oxostearic acid, in milk with a simple sample preparation and a short 10-minute run time. nih.gov Such methods are crucial for high-throughput analysis in clinical and industrial research.

Table 1: HPLC Methodologies for the Analysis of this compound and Related Compounds

| Analytical Target | Column | Mobile Phase(s) | Detector | Sample Matrix | Reference |

|---|---|---|---|---|---|

| Fatty acid oxidation products (including 9-oxo- and 13-oxo-octadecanoic acid) | HPLC (details not specified) | Not specified | GC-MS for identification | Human atherosclerotic plaque | nih.gov |

| C18 fatty acid metabolites (including 10-oxo-octadecanoic acid) | Not specified | A: 0.1% acetic acid in water; B: Acetonitrile/methanol (4:1, v/v) | LC-MS/MS (MRM mode) | Mouse feces, plasma, tissues | jsbms.jp |

| Aldehydes (general metabolomics) | Kinetex C18 (150 × 2.1 mm, 2.6 μm) | A: H₂O/CH₃CN/HCOOH (95/5/0.1); B: CH₃CN/H₂O/HCOOH (95/5/0.1) | LC-HRMS (LTQ-Orbitrap XL) | Fecal water (rats) | mdpi.com |

| Fatty acids profile (including this compound isomers) | Not specified | Not specified | HPLC-MS-IT-TOF, CAD | Pharmaceutical grade oleic acid | sci-hub.se |

| Saturated Oxo Fatty Acids (including 10-oxostearic acid) | Not specified | Not specified | LC-HRMS | Cow and goat milk | nih.gov |

Isotopic Tracing and Metabolomics in Pathway Elucidation

Understanding the metabolic origins and fate of this compound requires sophisticated analytical strategies that can map its complex journey through biological systems. Isotopic tracing and metabolomics are two powerful, often combined, approaches that provide deep insights into the metabolic pathways involving this oxo-fatty acid.

Isotopic tracing involves the use of molecules labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). By introducing a ¹³C-labeled precursor of this compound, such as ¹³C-linoleic acid, into a biological system (e.g., cell cultures, animal models), researchers can track the label as it is incorporated into various downstream metabolites. biorxiv.org The mass shift introduced by the heavy isotope allows for the unambiguous differentiation of the labeled metabolites from the endogenous, unlabeled pool when analyzed by high-resolution mass spectrometry. This technique has been instrumental in elucidating the biosynthetic pathways of fatty acid metabolites generated by gut microbiota. biorxiv.orgpnas.org For example, studies have shown that gut bacteria like Lactobacillus plantarum can convert linoleic acid into a series of metabolites, including 10-hydroxy-cis-12-octadecenoic acid, which is then dehydrogenated to form 10-oxo-cis-12-octadecenoic acid, a direct precursor to this compound through subsequent saturation steps. pnas.orgkyoto-u.ac.jp

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of the metabolic state. Untargeted metabolomics aims to measure as many metabolites as possible in a sample, often using LC-HRMS platforms like LC-QTOF-MS, to discover unexpected metabolic changes associated with a particular condition or treatment. nih.govfrontiersin.org In such studies, this compound has been identified as a relevant metabolite in various contexts. For example, metabolomic analyses of gut contents have revealed alterations in the levels of fatty acyls, including oxo-fatty acids, in response to antibiotic treatment and selenium supplementation, highlighting the interplay between diet, microbiota, and host metabolism. nih.gov Targeted metabolomics, conversely, focuses on quantifying a specific group of known metabolites with high precision and accuracy, such as the comprehensive analysis of 45 different fatty acid metabolites, including this compound (referred to as KetoB), produced by gut microbiota. jsbms.jp

The integration of these methodologies provides a powerful workflow for biochemical discovery. Metabolomics can identify statistically significant changes in this compound levels, and isotopic tracing can then be employed to confirm its metabolic origin and map the specific enzymatic reactions responsible for its formation and degradation. pnas.org

Table 2: Findings from Metabolomics and Isotopic Tracing Studies Involving this compound

| Study Focus | Analytical Platform | Key Finding Related to this compound | Biological Context | Reference |

|---|---|---|---|---|

| Gut microbiota fatty acid metabolism | LC-MS/MS-based targeted lipidomics | Identified and quantified as a metabolite (KetoB) in the saturation pathway of linoleic acid. | Gut microbiota metabolism in mice | jsbms.jp |

| Linoleic acid saturation pathway | HPLC, GC-MS, Isotopic Tracing (inferred) | Identified as a product in the multi-step enzymatic conversion of linoleic acid by Lactobacillus plantarum. | Gut bacteria enzymatic pathways | pnas.orgkyoto-u.ac.jp |

| Gut metabolome dysregulation | LC-QTOF-MS (Untargeted metabolomics) | Levels of related oxo-fatty acids (e.g., 16-hydroxy-10-oxohexadecanoic acid) were altered by antibiotic treatment and selenium supplementation. | Mouse gut metabolome | nih.gov |

| Hepatoprotective mechanisms | UHPLC-MS/MS (Untargeted metabolomics) | Identified as a differential metabolite in plasma of mice with ANIT-induced cholestasis. | Mouse model of liver injury | frontiersin.org |

Chemical Synthesis and Derivatization Strategies for 10 Oxooctadecanoic Acid

Chemo-Enzymatic Synthesis Routes for 10-Oxooctadecanoic Acid and Analogues

The synthesis of this compound and its analogues often employs chemo-enzymatic routes that leverage the high selectivity of biocatalysts with the efficiency of chemical reactions. These strategies typically involve the enzymatic functionalization of a fatty acid precursor, followed by chemical modification steps. A common precursor is oleic acid, which is first hydrated to 10-hydroxyoctadecanoic acid (10-HSA) using an oleate (B1233923) hydratase. nih.govmdpi.com This enzymatically produced intermediate can then be oxidized to the target this compound.

In other approaches, chemical methods are used to create precursors for enzymatic conversion. For instance, the catalytic hydrogenation of unsaturated oxo fatty acids, such as (E, Z)-9-oxooctadeca-10,12-dienoic acid, can yield 9-oxooctadecanoic acid, a structural isomer of the target compound. tandfonline.com This highlights the potential for combining chemical hydrogenation with enzymatic oxidation or isomerization to access a variety of oxo fatty acids.

A multi-step chemo-enzymatic process for producing bifunctional compounds like azelaic acid and pelargonic acid from oleic acid has been described. sciepublish.com This process involves enzymatic epoxidation, chemical hydrolysis to a diol, oxidation to a diketone, and finally oxidative cleavage. sciepublish.com While not directly yielding this compound, this pathway demonstrates the principle of using a sequence of enzymatic and chemical reactions to precisely modify the fatty acid backbone, a strategy applicable to the synthesis of various oxo-derivatives. sciepublish.com

Design and Production of Synthetic Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues of oxo fatty acids are crucial for conducting structure-activity relationship (SAR) studies, which help in understanding how molecular structure affects biological activity. A key strategy involves site-specific modification of the parent molecule to generate a library of derivatives. nih.gov For example, research on (E)-9-oxooctadec-10-en-12-ynoic acid, a structurally related compound, involved modifying the carboxylic acid functionality to create a series of amides. nih.gov This approach is taken because the acid group can be a liability for metabolism in biological systems. nih.gov

The production of these analogues involves standard organic synthesis protocols. The parent acid is converted to an acyl chloride, which is then reacted with various primary or secondary amines to yield the corresponding amides. nih.gov Another strategy involves creating analogues with significantly different functional groups to probe their interaction with biological targets. For instance, a novel analogue of parathyroid hormone (PTH1–34) was synthesized with a C18 diacid side chain to enhance its binding affinity to human serum albumin, thereby creating a long-acting therapeutic agent. thieme-connect.com This demonstrates how fatty acid derivatives can be used to modify the pharmacokinetic properties of larger biomolecules. thieme-connect.com

The synthesized analogues are then purified, typically by chromatography, and their structures are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.gov

Table 1: Examples of Synthesized Analogues of (E)-9-Oxooctadec-10-en-12-ynoic Acid for SAR Studies Data sourced from a study on analogues for promoting glucose uptake. nih.gov

| Compound Name | Molecular Formula | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| (E)-3-(9-Oxooctadec-10-en-12-ynoyl)thiazolidine-2,4-dione | C₂₁H₂₉NO₄S | 90 | 99.47 |

| (E)-N,N-Dimethyl-9-oxooctadec-10-en-12-ynamide | C₂₀H₃₃NO₂ | 86 | 99.04 |

| (E)-N,N-Diisobutyl-9-oxooctadec-10-en-12-ynamide | C₂₆H₄₅NO₂ | 85 | 97.82 |

Biocatalytic Cascade Systems for Industrial and Research Production

Biocatalytic cascade reactions are highly efficient for producing this compound from renewable resources like oleic acid. researchgate.netmdpi.com These one-pot, multi-enzyme systems offer advantages such as reduced downstream processing, lower solvent consumption, and improved process economy. mdpi.com The most established cascade begins with the hydration of oleic acid's double bond, catalyzed by an oleate hydratase (OhyA), to form 10-hydroxyoctadecanoic acid (10-HSA). researchgate.netuni-greifswald.deresearchgate.net

The second step in the cascade is the oxidation of the 10-hydroxyl group to a ketone, yielding this compound. researchgate.netmdpi.com This reaction is catalyzed by a NAD-dependent alcohol dehydrogenase (ADH), often sourced from microorganisms like Micrococcus luteus. mdpi.commdpi.comnih.gov To make the process sustainable and cost-effective, the cofactor (NAD⁺) used by the ADH is continuously regenerated in situ. mdpi.comnih.gov A common strategy for cofactor regeneration is to include a third enzyme, such as lactate (B86563) dehydrogenase, which oxidizes lactate to pyruvate (B1213749) while reducing NAD⁺ back to NADH. nih.gov

Significant progress has been made in optimizing these cascade systems for high yields. Researchers have developed whole-cell biocatalysts, using engineered Escherichia coli strains that express the required enzymes, to perform these transformations. mdpi.comuni-greifswald.de One study reported a pilot reaction on a 1-liter scale where 90 g/L of oleic acid was first converted to 10-HSA with 96.1% conversion, achieving a space-time yield of 552 g L⁻¹ d⁻¹. nih.gov In a subsequent one-pot step, the 10-HSA was converted to this compound with 95.0% conversion over 10 hours, resulting in a final isolated yield of 52.2% and a purity greater than 99.0%. nih.gov These results demonstrate the industrial potential of biocatalytic cascades for the production of oxo fatty acids. nih.gov

Table 2: Performance of Biocatalytic Cascade Systems for this compound Production

| Starting Substrate | Key Enzymes | Biocatalyst System | Key Findings | Reference |

|---|---|---|---|---|

| Oleic Acid | Oleate Hydratase (PaOH), Alcohol Dehydrogenase (MlADH), Lactate Dehydrogenase (LdLDH) | Stepwise one-pot reaction with purified enzymes | 95.0% conversion of 10-HSA to this compound in 10 h (1-L scale); Space-time yield of 217 g L⁻¹ d⁻¹. | nih.gov |

| Oleic Acid | Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO), Oleate Hydratase (OhyA) | Whole-cell cascade in E. coli | Production of sebacic acid and ω-hydroxynonanoic acid via a this compound intermediate. | mdpi.comresearchgate.net |

| Oleic Acid | Oleate Hydratase, ADH, Amine Transaminase, Photoactivated Decarboxylase | Whole-cell cascade in E. coli | Synthesis of 9-aminoheptadecane via 10-hydroxyoctadecanoic acid and this compound intermediates. | researchgate.netuni-greifswald.deresearchgate.net |

| 10-hydroxyoctadecanoic acid | Alcohol Dehydrogenase (MlADH mutants), Baeyer-Villiger Monooxygenase (PaBVMO) | Purified enzymes with in situ NADP⁺ regeneration | Wild-type MlADH showed >98% conversion with NAD⁺, while mutants were required for NADP⁺-dependent conversion. | mdpi.com |

Environmental and Ecological Presence of 10 Oxooctadecanoic Acid

Occurrence in Natural Matrices (e.g., 'Bog Butter', Sediments)

10-Oxooctadecanoic acid, also known as 10-ketostearic acid, has been identified in various environmental and geological contexts, highlighting its role as a marker for specific diagenetic and microbial processes. Its presence is often linked to the transformation of unsaturated fatty acids from animal or plant sources.

Adipocere and 'Bog Butter' : The formation of adipocere, a waxy substance resulting from the anaerobic decomposition of soft tissues in corpses, involves the microbial alteration of fats. researchgate.net The chemical composition of adipocere is dominated by saturated fatty acids, but it also contains hydroxy fatty acids like 10-hydroxystearic acid. researchgate.net Research indicates that bacteria present in burial environments can hydrate (B1144303) oleic acid to form 10-hydroxystearic acid, which can then be oxidized to this compound. researchgate.netub.edu 'Bog butter', ancient waxy deposits found in peat bogs in Ireland and Scotland, shares a similar chemical profile with adipocere, suggesting analogous formation pathways involving microbial action on fats. researchgate.netresearchgate.netreddit.com

Sediments and Soils : this compound is a notable constituent of certain geological formations and soils. It has been isolated and characterized in lacustrine sediments from the Miocene Nördlinger Ries impact crater in Southern Germany. frontiersin.orgescholarship.org The presence of this and other oxoalkanoic acids in high concentrations in these sediments is considered unusual and is attributed to early diagenetic processes involving planktonic and microbial organisms. researchgate.net Furthermore, this compound has been identified for the first time in a natural environment within soil and intrathoracic samples from an ancient Kerma burial, pointing to its formation during the decomposition process. researchgate.net Its detection in grave soils, even in the absence of visible adipocere, suggests it can serve as a chemical indicator of decomposing remains. researchgate.net

| Natural Matrix | Context/Significance | Key Precursor | References |

|---|---|---|---|

| Adipocere / 'Bog Butter' | Product of anaerobic decomposition of animal fats. | Oleic acid | researchgate.netub.edu |

| Lacustrine Sediments | Indicator of early diagenesis involving microbial activity. | Unsaturated fatty acids from plankton/microbes | frontiersin.orgescholarship.orgresearchgate.net |

| Grave Soils | Molecular evidence of decomposing human remains. | Oleic acid from human adipose tissue | researchgate.netresearchgate.net |

Microbial Degradation and Biogeochemical Cycling

The formation and transformation of this compound are key steps in the biogeochemical cycling of fatty acids, driven primarily by microbial activity. Numerous microorganisms are capable of converting oleic acid, a ubiquitous unsaturated fatty acid, into this compound through a two-step process: hydration followed by oxidation.

The initial step is the hydration of the double bond in oleic acid to form the intermediate, 10-hydroxyoctadecanoic acid (10-HSA). This reaction is catalyzed by oleate (B1233923) hydratase enzymes found in various bacteria. Subsequently, a dehydrogenase enzyme oxidizes the hydroxyl group at the C-10 position to a keto group, yielding this compound. asm.org

Several bacterial genera, including Nocardia, Mycobacterium, Flavobacterium, Corynebacterium, and Rhodococcus, have been shown to perform this conversion. ub.eduasm.orgasm.org For instance, Flavobacterium sp. strain DS5 can convert oleic acid to this compound with a high yield of 85%. asm.org In this particular strain, the enzymes for this transformation are cell-associated, and it was observed that this compound accumulates in the medium, as it is not further metabolized. asm.org Similarly, various species of Nocardia and Mycobacterium fortuitum have demonstrated the ability to produce this compound from oleic acid with yields ranging from 55% to 80%. asm.org

Gut microbiota also play a role in this transformation. Lactic acid bacteria such as Lactobacillus plantarum produce this compound as an intermediate during the conversion of linoleic acid. nih.govnih.govkyoto-u.ac.jp This biotransformation is part of a more extensive saturation metabolism pathway. kyoto-u.ac.jp The yeast Yarrowia lipolytica utilizes this compound (referred to as 10-ketostearic acid or 10-KSA) as an intermediate in the β-oxidation cycle, which leads to the production of valuable flavor compounds like gamma-dodecalactone. mdpi.com This demonstrates that while some microbes cause the compound to accumulate, others can degrade it further, incorporating it into their metabolic cycles. mdpi.com This microbial turnover is a critical component of carbon cycling in various anaerobic and aerobic environments.

| Microorganism | Substrate | Product | Reported Yield | References |

|---|---|---|---|---|

| Nocardia aurantia (B1595364) (ATCC 12674) | Oleic acid | This compound | 65% | asm.org |

| Nocardia sp. (NRRL 5646) | Oleic acid | This compound | 55% | asm.org |

| Mycobacterium fortuitum (UI 53378) | Oleic acid | This compound | 80% | asm.org |

| Flavobacterium sp. (Strain DS5) | Oleic acid | This compound | 85% | asm.org |

| Lactobacillus plantarum | Linoleic acid | This compound (intermediate) | Not specified | nih.govkyoto-u.ac.jp |

| Yarrowia lipolytica | 10-Ketostearic acid (intermediate from Oleic acid) | 4-Ketolauric acid (further degradation) | Not specified | mdpi.com |

Emerging Research Directions and Future Scientific Inquiry

Identification and Characterization of Novel Receptors and Signaling Pathways

A primary frontier in 10-oxooctadecanoic acid research is the definitive identification of its molecular targets. While direct receptors for this compound (also known as KetoB) are still under active investigation, studies on structurally similar oxo-fatty acids produced by gut bacteria provide a compelling roadmap. tandfonline.comunicatt.itnih.gov For instance, 10-oxo-cis-12-octadecenoic acid (KetoA), an unsaturated precursor to this compound, is known to activate the transient receptor potential vanilloid 1 (TRPV1), a channel involved in energy metabolism. unicatt.itnih.gov Activation of TRPV1 by KetoA enhances energy expenditure and has been shown to protect mice from diet-induced obesity. unicatt.itnih.gov

Another related metabolite, 10-oxo-trans-11-octadecenoic acid (KetoC), reportedly binds to the G-protein coupled receptor GPR120, suppressing pro-inflammatory cytokine production through the NF-κB pathway. unicatt.it KetoC also activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway, which boosts cellular antioxidant responses. unicatt.itmdpi.com Furthermore, the hydroxylated precursor 10-hydroxy-cis-12-octadecenoic acid (HYA) activates both GPR40 and GPR120, promoting the secretion of glucagon-like peptide-1 (GLP-1) and improving intestinal barrier function via the GPR40-MEK-ERK pathway. tandfonline.comnih.govtandfonline.com

Future research will likely focus on determining if this compound interacts with these known receptors (TRPV1, GPR120, GPR40) or if it has unique molecular targets. Investigating its binding affinity and downstream signaling effects is crucial to understanding its specific biological role, which may differ from its unsaturated or hydroxylated counterparts. The potential for this saturated oxo-fatty acid to modulate pathways related to inflammation, energy homeostasis, and oxidative stress remains a key area of scientific inquiry. A recent study investigating plasma levels of this compound (KetoB) in patients who underwent percutaneous coronary intervention suggested that lower levels were associated with a higher risk of future revascularization, hinting at a potential role in cardiovascular health that warrants further mechanistic exploration. kobe-u.ac.jp

Biotechnological Applications and Production of Value-Added Compounds (e.g., Dicarboxylic Acids)

The unique structure of this compound makes it a valuable target for biotechnological production and a potential precursor for other high-value chemicals, such as dicarboxylic acids. Dicarboxylic acids like sebacic acid (decanedioic acid) are important monomers for producing biopolymers, including nylon. tandfonline.com Traditional chemical synthesis methods for these compounds often require harsh conditions and are not environmentally friendly. tandfonline.commdpi.com

Microbial and enzymatic processes offer a green alternative. The gut bacterium Lactobacillus plantarum is known to produce this compound from linoleic acid through a multi-step enzymatic cascade involving a hydratase (CLA-HY), dehydrogenase (CLA-DH), isomerase (CLA-DC), and an enone reductase (CLA-ER). tandfonline.comsci-hub.seresearchgate.net The final step, catalyzed by CLA-ER, involves the saturation of a carbon-carbon double bond in the precursor 10-oxo-trans-11-octadecenoic acid to yield this compound. sci-hub.se Additionally, the filamentous fungus Fusarium solani has been shown to produce this compound when cultivated in a medium containing crude glycerol, a byproduct of biodiesel production. researchgate.net

Furthermore, this compound is an intermediate in the biocatalytic production of sebacic acid. mdpi.com A promising enzymatic cascade has been developed that starts with 10-hydroxyoctadecanoic acid (the precursor to this compound). mdpi.com In this system, an alcohol dehydrogenase (ADH) oxidizes the hydroxyl group to form this compound, which is then converted into an ester by a Baeyer-Villiger monooxygenase (BVMO). Subsequent hydrolysis yields the desired sebacic acid. mdpi.com While direct conversion of this compound to dicarboxylic acids via laccase-catalyzed cleavage has been shown to be inefficient due to its saturated nature tandfonline.com, its role as a key intermediate in multi-enzyme pathways is clear. Future research will focus on optimizing these biocatalytic routes, improving enzyme efficiency, and scaling up production for industrial applications. mdpi.com

| Enzyme | Source Organism | Reaction | Reference |

|---|---|---|---|

| Enone Reductase (CLA-ER) | Lactobacillus plantarum | 10-oxo-trans-11-octadecenoic acid → this compound | sci-hub.seresearchgate.net |

| Alcohol Dehydrogenase (ADH) | Micrococcus luteus | 10-hydroxyoctadecanoic acid → this compound | mdpi.comresearchgate.net |

| Baeyer-Villiger Monooxygenase (BVMO) | Pseudomonas putida | This compound → 9-(nonyloxy)nonanoic acid (precursor to sebacic acid) | mdpi.comresearchgate.net |

| Multiple Enzymes | Fusarium solani | Crude Glycerol → this compound | researchgate.net |

Strategic Dietary and Microbiome Interventions to Modulate this compound Levels

Given that this compound is a product of microbial metabolism, its levels in the host are intrinsically linked to diet and the composition of the gut microbiome. tandfonline.comtandfonline.com This connection opens up possibilities for strategic interventions to modulate its production for potential health benefits. The primary precursor for its synthesis is linoleic acid, an essential omega-6 polyunsaturated fatty acid obtained from dietary sources such as vegetable oils, nuts, and seeds. mdpi.comtandfonline.com Therefore, modifying dietary intake of linoleic acid is a direct, albeit potentially complex, strategy to influence the substrate pool available for microbial conversion.

A more targeted approach involves modulating the gut microbiota itself. The key producers of this compound and its precursors are lactic acid bacteria, particularly strains of Lactobacillus plantarum. tandfonline.commdpi.comtandfonline.com This suggests that probiotic supplementation with these specific bacterial strains could enhance the biotransformation of dietary linoleic acid into these bioactive lipids. The importance of the microbiome is underscored by studies in germ-free mice, which show lower levels of these hydroxy and oxo fatty acids in their gut, confirming that their production is dependent on microbial activity. tandfonline.comtandfonline.com

Development of Advanced Integrated Analytical Platforms for Complex Biological Systems

Understanding the precise role of this compound in complex biological systems requires sophisticated analytical techniques capable of detecting and quantifying it in various biological matrices like plasma, tissues, and feces. kobe-u.ac.jpmdpi.com The current gold standard for this is mass spectrometry (MS), typically coupled with liquid chromatography (LC) for separation. cabidigitallibrary.orgjsbms.jp

Future research will increasingly rely on the development of advanced, integrated analytical platforms. This includes the use of ultra-high performance liquid chromatography (UHPLC) for faster and higher-resolution separations, coupled with high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers. cabidigitallibrary.orgresearchgate.nettum.de These platforms provide the high mass accuracy and sensitivity needed to distinguish this compound from other isomeric and isobaric lipids in complex samples, which is a significant analytical challenge. mdpi.comresearchgate.net

The true frontier, however, lies in the integration of metabolomics data with other "omics" technologies in a systems biology approach. tum.deunil.ch By combining metabolomics (measuring metabolites like this compound) with metagenomics (sequencing microbial DNA to identify bacteria and their functional genes), transcriptomics (measuring gene expression), and proteomics (measuring proteins), researchers can build comprehensive models of metabolic networks. nih.govunil.ch This multi-omics integration allows for the linking of specific microbes and their enzymatic pathways to the production of this compound and, in turn, to its effects on host gene expression and physiological outcomes. unil.ch The development of automated workflows and advanced bioinformatics tools will be essential to process the vast datasets generated by these platforms and to unravel the intricate interplay between the microbiome, metabolism, and host health. mdpi.comresearchgate.net

| Platform | Abbreviation | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Targeted quantification of this compound and related metabolites. | High sensitivity and specificity for quantitative analysis. | jsbms.jp |

| UHPLC-Quadrupole Time-of-Flight Mass Spectrometry | UHPLC-Q-TOF MS | Untargeted metabolomics for discovery of novel metabolites and pathways. | High resolution and mass accuracy for compound identification. | cabidigitallibrary.orgresearchgate.net |